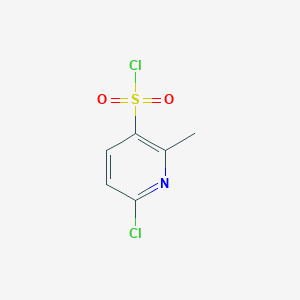

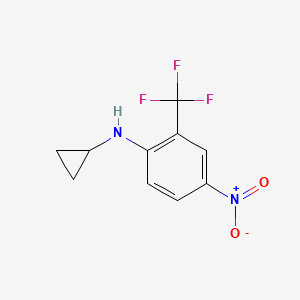

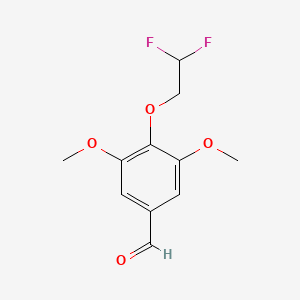

![molecular formula C8H9N3O B1425659 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1314974-86-1](/img/structure/B1425659.png)

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Overview

Description

“4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a compound that has been studied for its potential applications in various fields. It has been found to be efficacious in a defensive withdrawal model of anxiety in rats and had a long half-life and reasonable oral bioavailability in dog pharmacokinetic studies .

Synthesis Analysis

The synthesis of “4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” involves a series of chemical reactions. A novel series of potent pyrido[3,4-b]pyrazin-2(1H)-one derivatives were synthesized as FLT3 inhibitors . The compounds exhibited moderate to potent FLT3 kinase inhibitory potency and excellent antiproliferative activities against MV4-11 cells .

Molecular Structure Analysis

The molecular structure of “4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido[2,3- b ]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

Chemical Reactions Analysis

The chemical reactions involving “4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” have been studied. The compounds exhibited moderate to potent FLT3 kinase inhibitory potency and excellent antiproliferative activities against MV4-11 cells .

Scientific Research Applications

Tautomerism and Structural Analysis

- Research by Seki et al. (1997) explores the impact of temperature and side chains on the imine-enamine tautomerism in quinoxalinone and pyridopyrazinone systems, including derivatives of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. These compounds exhibit a transition from enamine to imine forms with elevated temperatures (Seki, Iwanami, Kuwatani, & Iyoda, 1997).

- Seki, Sakata, and Iwanami (1995) conducted structural studies on isomeric products related to 4-methyl-pyrido[2,3-b]pyrazin-2-one, emphasizing the importance of such structures in understanding chemical reactivity and interactions (Seki, Sakata, & Iwanami, 1995).

Hydrogen-Bonded Phenacyl Derivatives

- Research by Seki and Iwanami (1994) explored the synthesis of phenacyl derivatives of pyrido[2,3-b]pyrazin-2-ones, revealing insights into their hydrogen-bonded structures and stability. These studies contribute to understanding the chemical behavior of substituted pyridopyrazinones (Seki & Iwanami, 1994).

Synthesis and Reaction Studies

- Kim, Choi, and Kurasawa (2000) investigated the synthesis and tautomerism of pyrido[2,3-b]pyrazines, contributing to the broader understanding of the chemical properties and potential applications of these compounds (Kim, Choi, & Kurasawa, 2000).

- Abasolo et al. (1990) conducted a kinetic study on the anelation of heterocycles, including pyrido[2,3-b]pyrazine derivatives. This research is crucial for understanding the reaction kinetics and mechanisms involved in the synthesis of these compounds (Abasolo, Bianchi, Atlasovich, Gaozza, & Fernández, 1990).

properties

IUPAC Name |

4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-5-7(12)10-6-3-2-4-9-8(6)11/h2-4H,5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUGQJYIJAAQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

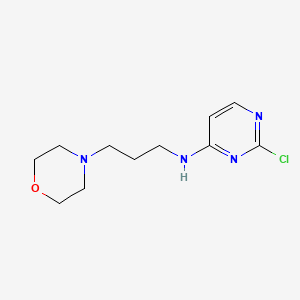

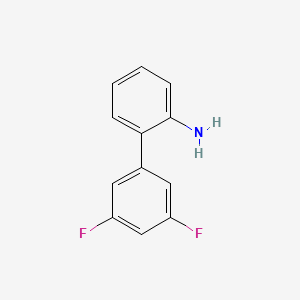

![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)

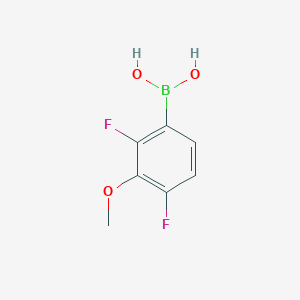

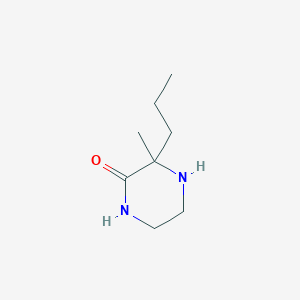

![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)

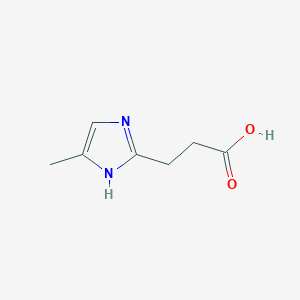

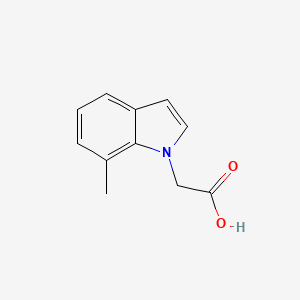

![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)

![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)